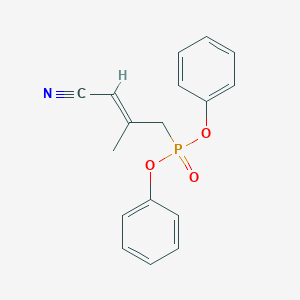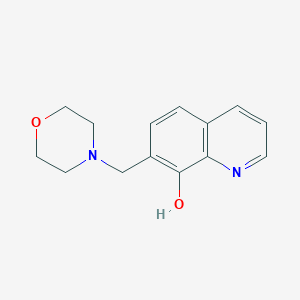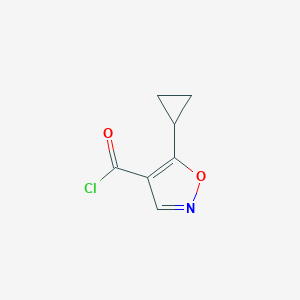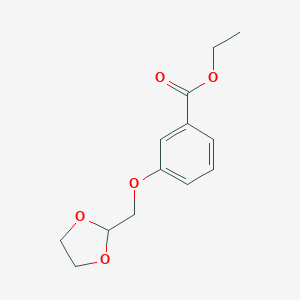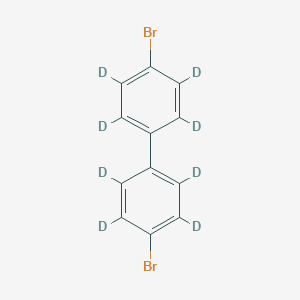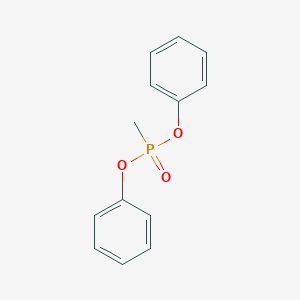![molecular formula C7H8O2 B048466 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde CAS No. 114958-32-6](/img/structure/B48466.png)
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is a cyclic organic compound with the molecular formula C7H8O2. It is also known as 7-Formyl-3-oxatricyclo[4.1.0.02,4]heptane and is a versatile intermediate in organic synthesis. It has a unique structure that makes it an interesting molecule for scientific research.1.0.02,4]heptane-7-carbaldehyde.
Mécanisme D'action
The mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is not well understood. However, it is believed to act as a Michael acceptor in various reactions. It can also act as a chiral building block in the synthesis of various natural products and pharmaceuticals.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. However, it has been reported to have low toxicity and is not expected to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is its unique structure, which makes it an interesting molecule for scientific research. It can be used as a building block in the synthesis of various natural products and pharmaceuticals. However, one limitation is that the synthesis method is relatively complex and requires the use of hazardous chemicals.
Orientations Futures
There are many potential future directions for research on 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. One direction is the development of new synthetic methods for the compound. Another direction is the use of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde as a chiral building block in the synthesis of new pharmaceuticals and natural products. Additionally, the mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be further investigated to better understand its potential applications in organic synthesis. Finally, the toxicity and environmental impact of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be studied to ensure safe handling and disposal of the compound.
Méthodes De Synthèse
The synthesis of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde involves the reaction of 2,5-dimethylfuran with crotonaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction in the presence of an acid catalyst to give 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde.
Applications De Recherche Scientifique
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has been used as an intermediate in the synthesis of (+)-aspergillide B, a potent inhibitor of the protein tyrosine phosphatase PTP1B. It has also been used in the synthesis of (+)-epi-clusianone, a natural product with anti-inflammatory and anti-tumor properties. Moreover, 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used in the synthesis of various chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
114958-32-6 |
|---|---|
Nom du produit |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-2-4-3-1-5-7(9-5)6(3)4/h2-7H,1H2 |
Clé InChI |
VIQGRUAETHCZBM-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3C1O3)C=O |
SMILES canonique |
C1C2C(C2C3C1O3)C=O |
Synonymes |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carboxaldehyde, (1-alpha-,2-bta-,4-bta-,6-alpha-,7-bta-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



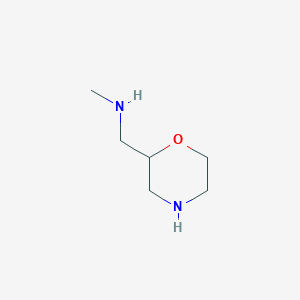
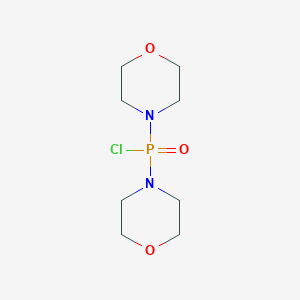
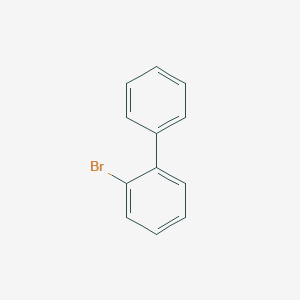
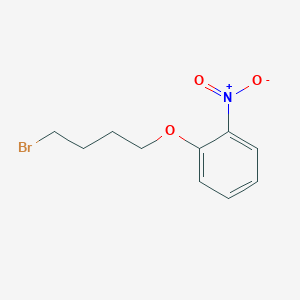
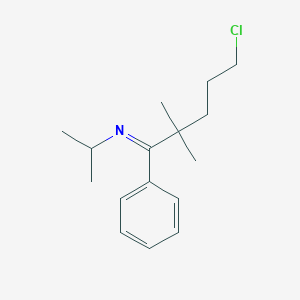
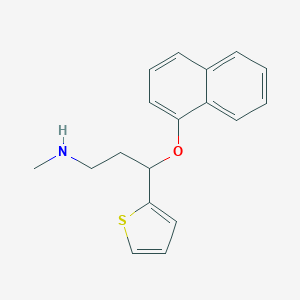
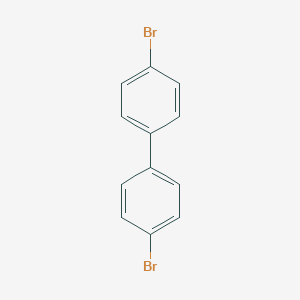
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
